2-(Triphénylphosphoranylidène)propionaldéhyde

Vue d'ensemble

Description

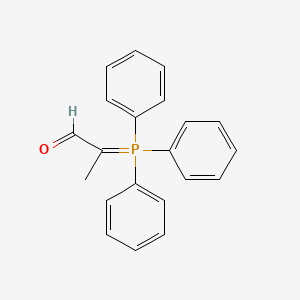

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 1-Formylethylidenetriphenylphosphorane, is a chemical compound with the linear formula (C6H5)3P=C(CH3)CHO . It has a molecular weight of 318.35 .

Synthesis Analysis

This compound is used as a reactant in various chemical reactions. For instance, it is used in the asymmetric synthesis of hispidanin A via oxidative alkoxylation and stereoselective Diels-Alder reaction . It also acts as a reagent in the stereoselective synthesis of 10-epi-tirandamycin E .Molecular Structure Analysis

The molecular structure of 2-(Triphenylphosphoranylidene)propionaldehyde can be represented by the SMILES stringCC(C=O)=P(c1ccccc1)(c2ccccc2)c3ccccc3 . The InChI representation is InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 . Chemical Reactions Analysis

2-(Triphenylphosphoranylidene)propionaldehyde is suitable for C-C bond formation reactions . It has been used in the preparation of acitretin analogs with antitumor activity, stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration .Physical and Chemical Properties Analysis

This compound is a powder form with a melting point of 219-221 °C (lit.) . It has a molecular weight of 318.3 g/mol . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity .Applications De Recherche Scientifique

Activité Antitumorale

Ce composé est utilisé dans la préparation d'analogues de l'acitrétine qui présentent une activité antitumorale. Ces analogues sont importants dans la recherche sur le cancer pour leurs applications thérapeutiques potentielles .

Synthèse des Blocs de Construction du Phorboxazole A

Il sert de réactif dans la synthèse stéréosélective des blocs de construction essentiels du phorboxazole A, un produit naturel complexe présentant une bioactivité prometteuse, par le biais d'une réaction de Diels-Alder hétérocyclique et d'une addition/équilibration hétéro-Michael stéréosélective .

Synthèse du Fragment Sarcoglaucol-16-one

Les chercheurs utilisent ce composé pour la préparation du fragment C1-C14 du sarcoglaucol-16-one par une oléfination de Horner-Wadsworth-Emmons de type ando-Z-sélective, qui est importante dans la synthèse de produits naturels complexes .

Agents Inducteurs d'Apoptose

Il est impliqué dans la synthèse d'analogues de macrosphelide à cycle élargi et hybridés à l'épothilone qui agissent comme agents inducteurs d'apoptose, jouant un rôle dans la recherche sur la mort cellulaire programmée .

Inhibiteurs de l'IMPDH

Le composé est également utilisé pour préparer des analogues contenant de l'acide phosphonique de l'acide mycophénolique, qui servent d'inhibiteurs de l'inosine monophosphate déshydrogénase (IMPDH), une cible enzymatique pour les médicaments immunosuppresseurs et antiviraux .

Synthèse Asymétrique de l'Hispidanine A

Il agit comme un réactif dans la synthèse asymétrique de l'hispidanine A par une alcoxylation oxydative et une réaction de Diels-Alder stéréosélective, contribuant au domaine de la synthèse asymétrique qui est crucial pour la production de substances énantiomériquement pures .

Safety and Hazards

2-(Triphenylphosphoranylidene)propionaldehyde is harmful if swallowed and may cause respiratory irritation . It also causes skin and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and rinsing cautiously with water for several minutes in case of eye contact .

Mécanisme D'action

Target of Action

2-(Triphenylphosphoranylidene)propionaldehyde, also known as 2-(Triphenylphosphoranylidene)propanal, is a versatile reagent used in organic synthesis . The primary targets of this compound are the reactants involved in the synthesis reactions. It is often used in the preparation of various organic compounds, including acitretin analogs with antitumor activity, essential building blocks of phorboxazole A, and C1-C14 fragment of sarcoglaucol-16-one .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. It is often involved in reactions such as the Wittig reaction, hetero Diels-Alder reaction, and stereoselective hetero-Michael addition/equilibration . These reactions result in the formation of new chemical bonds and the synthesis of new organic compounds.

Biochemical Pathways

The biochemical pathways affected by 2-(Triphenylphosphoranylidene)propionaldehyde are those involved in the synthesis of the aforementioned organic compounds . The downstream effects of these pathways include the production of acitretin analogs, phorboxazole A building blocks, and sarcoglaucol-16-one fragments, among others .

Result of Action

The result of the action of 2-(Triphenylphosphoranylidene)propionaldehyde is the successful synthesis of various organic compounds . These compounds can have a range of effects at the molecular and cellular level, depending on their specific structures and properties. For example, acitretin analogs synthesized using this compound have been found to exhibit antitumor activity .

Action Environment

The action of 2-(Triphenylphosphoranylidene)propionaldehyde can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For example, it is recommended to store the compound in an inert atmosphere and under -20°C to maintain its stability . The efficacy of the compound in synthesis reactions can also be affected by the concentrations of the reactants and the specific conditions of the reaction .

Analyse Biochimique

Biochemical Properties

2-(Triphenylphosphoranylidene)propionaldehyde plays a significant role in various biochemical reactions. It is primarily used as a reactant in the preparation of acitretin analogs with antitumor activity and in the stereoselective synthesis of essential building blocks of phorboxazole A via hetero Diels-Alder and stereoselective hetero-Michael addition/equilibration . The compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules. The nature of these interactions often involves the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds.

Cellular Effects

The effects of 2-(Triphenylphosphoranylidene)propionaldehyde on cellular processes are not extensively documented. Its role in the synthesis of bioactive compounds suggests that it may influence cell function indirectly through the compounds it helps to synthesize. These bioactive compounds can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, acitretin analogs synthesized using 2-(Triphenylphosphoranylidene)propionaldehyde have shown antitumor activity, indicating potential effects on cancer cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 2-(Triphenylphosphoranylidene)propionaldehyde exerts its effects through its role in the Wittig reaction. This reaction involves the formation of a phosphonium ylide intermediate, which then reacts with an aldehyde or ketone to form an alkene. The compound’s ability to form stable ylides and facilitate carbon-carbon bond formation is central to its mechanism of action . This process can lead to the synthesis of various bioactive molecules that can interact with cellular targets, influencing biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-(Triphenylphosphoranylidene)propionaldehyde are important considerations. The compound is known to be stable under inert atmosphere and should be stored in a freezer at temperatures below -20°C to maintain its integrity . Over time, exposure to air and moisture can lead to degradation, affecting its reactivity and efficacy in biochemical reactions. Long-term studies on its effects on cellular function are limited, but the stability of the compound is crucial for its consistent performance in synthetic applications.

Metabolic Pathways

2-(Triphenylphosphoranylidene)propionaldehyde is involved in metabolic pathways related to organic synthesis. It interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, contributing to the synthesis of complex organic molecules . The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells involved.

Propriétés

IUPAC Name |

2-(triphenyl-λ5-phosphanylidene)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19OP/c1-18(17-22)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQEFAWBCDBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401520 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24720-64-7 | |

| Record name | 2-(Triphenylphosphoranylidene)propionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,10-Trihydroxy-7-hydroxymethyl-2-thioxo-6-oxa-1,3-diaza-spiro[4.5]decan-4-one](/img/structure/B1351397.png)

![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)